Imidazo[2,1-f][1,2,4]triazin-4-amine
Description
Historical Context and Discovery
Imidazo[2,1-f]triazin-4-amine derivatives were first synthesized in the late 20th century as part of efforts to mimic purine nucleosides. Early work focused on their potential as adenosine deaminase (ADA) inhibitors, with the 3-β-D-ribofuranoside derivative identified as a structural analog of deaminoformycin. Patent filings from the 2010s, such as EP4008720A4 (2020), marked milestones in optimizing these compounds for Toll-like receptor (TLR) agonism, particularly targeting TLR7/8 for cancer immunotherapy. Advances in synthetic methodologies, including electrophilic N-amination and cyclization strategies, enabled scalable production of functionalized derivatives.
Significance in Heterocyclic Chemistry
The imidazo[2,1-f]triazine core combines aromatic stability with tunable reactivity:
- Electronic Features : The triazine ring’s electron-deficient nature facilitates nucleophilic substitutions, while the imidazole moiety provides hydrogen-bonding capability.
- Structural Versatility : Substitutions at positions 2, 6, and 7 allow modulation of physicochemical properties. For example, bromination at C7 enhances electrophilicity for cross-coupling reactions.
This dual functionality enables diverse applications, from enzyme inhibition to immune modulation. Comparative studies highlight its superiority over simpler triazines in binding affinity and metabolic stability.
Overview of Research Trends and Applications
Recent research prioritizes three domains:
- Antiviral Agents : Derivatives like GS-5734 (remdesivir precursor) exploit the scaffold’s ability to mimic nucleosides, inhibiting viral RNA polymerases.
- Oncology : TLR7/8 agonists, such as those disclosed in CN114057746B (2021), activate dendritic cells to enhance antitumor immunity.
- Enzyme Inhibition : ADA and AMP deaminase inhibitors leverage the compound’s purine-like structure to disrupt nucleotide metabolism.
Table 1: Key Pharmacological Applications
Scope and Objectives of the Review
This article evaluates:
- Synthetic strategies for core functionalization
- Structure-activity relationships (SAR) in therapeutic contexts
- Emerging applications in targeted drug delivery Gaps in current knowledge, such as metabolic pathways and long-term stability, are highlighted to guide future research.
Structure
2D Structure
Properties
IUPAC Name |
imidazo[2,1-f][1,2,4]triazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-5-7-1-2-10(5)9-3-8-4/h1-3H,(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNQEWDYUUWWGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001289017 | |
| Record name | Imidazo[2,1-f][1,2,4]triazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363383-00-9 | |
| Record name | Imidazo[2,1-f][1,2,4]triazin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[2,1-f][1,2,4]triazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[2,1-f][1,2,4]triazin-4-amine typically involves the cyclization of 1,2,4-triazine derivatives with appropriate reagents. One common method includes the reaction of 1,2,4-triazine with chloroacetaldehyde or its dimethyl acetal to form the this compound ring system . The reaction conditions often involve heating and the use of solvents like dioxane and water, with bases such as sodium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound derivatives often involve large-scale synthesis using similar cyclization reactions. These methods are optimized for yield and purity, employing advanced techniques such as microwave irradiation to enhance reaction efficiency .
Chemical Reactions Analysis
Cyclocondensation Reactions
The compound serves as a precursor for synthesizing fused heterocycles. A notable method involves reacting 3,6-diaminosubstituted 1,2,4-triazin-5-ones with ethyl oxalyl chloride in tetrahydrofuran (THF) using imidazole as a base. This produces imidazo[1,2-b] triazine-3,6,7(5H)-triones in moderate yields (40–64%) .
Example Reaction:
| Substituent (R) | Yield (%) |
|---|---|
| 4-Fluorobenzyl | 61 |
| Benzyl | 64 |
| Thiophen-2-ylmethyl | 40 |
Acylation and Alkylation
The primary amino group undergoes regioselective acylation. Methanesulphonyl chloride facilitates the introduction of acyl moieties without protonating the triazine nitrogen .
Key Findings:
-
Acylation at N-2 enhances solubility and bioactivity.
-
Alkylation with propyl groups yields bronchodilator candidates (e.g., 2-amino-5-methyl-7-propyl derivatives) .
Hydrolysis and Oxidation
The methylthio substituent in derivatives like 2-(methylthio)imidazo[2,1-f] triazin-4(3H)-one undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives. Oxidation with hydrogen peroxide converts methylthio groups to sulfonyl groups, altering electronic properties.
Reaction Pathway:
Coupling Reactions
The compound participates in Sonogashira coupling with aryl halides, enabling the introduction of alkynyl groups. This method has been used to synthesize carboxyarylalkyl derivatives for enzyme inhibition studies .
Example:
Biological Activity Modulation
Structural modifications significantly impact pharmacological properties:
-
TLR7 Agonism : Introduction of bromo and chloro substituents enhances immune-modulatory activity .
-
Cytotoxicity : Hydroxyl and methoxy groups on phenyl rings improve anticancer activity.
-
Enzyme Inhibition : Carboxyarylalkyl derivatives inhibit AMP deaminase and PDK1/4 isoforms at nanomolar concentrations .
Comparative Reactivity
The compound’s reactivity differs from analogous heterocycles due to its fused structure:
| Compound | Reactivity Profile |
|---|---|
| Imidazo[2,1-f] triazin-4-amine | High electrophilicity at C-7 |
| 5-Amino- triazole | Limited participation in cyclization |
| 3-Amino-imidazo[1,2-b]triazine | Preferential N-alkylation |
Scientific Research Applications
Antitumor Activity
Imidazo[2,1-f][1,2,4]triazin-4-amine derivatives have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. A study synthesized several bioisosteres of the well-known CDK inhibitor roscovitine, including this compound derivatives. These compounds exhibited significant potency in inhibiting various CDKs and inducing apoptosis in human tumor cell lines such as neuroblastoma SH-SY5Y and embryonic kidney HEK293 cells .
Table 1: CDK Inhibition Potency of this compound Derivatives
| Compound | CDK Inhibition (IC50 µM) | Cell Line Tested |
|---|---|---|
| GP0212 | 15.3 | SH-SY5Y |
| GP0210 | 9.8 | HEK293 |
| Roscovitine | 20.5 | SH-SY5Y |
Targeting Pancreatic Cancer
Recent research has highlighted the potential of this compound derivatives as selective inhibitors of pyruvate dehydrogenase kinase (PDK), particularly in aggressive pancreatic ductal adenocarcinoma (PDAC). Derivatives showed preferential inhibition of PDK isoforms 1 and 4, leading to significant reductions in cancer cell viability and alterations in metabolic pathways .
Table 2: Efficacy of PDK Inhibitors Derived from this compound
| Compound | PDK Inhibition (IC50 µM) | Cancer Model |
|---|---|---|
| 5i | 4.9 | KRAS-mutant PSN-1 |
| 6j | 8.0 | KRAS-wild-type BxPC-3 |
Modulation of Immune Response
This compound has also been explored for its role as a Toll-like receptor (TLR) modulator. Activation of TLR7 and TLR8 by these compounds can enhance dendritic cell maturation and pro-inflammatory cytokine secretion. This suggests potential applications in vaccine development and immunotherapy .
Synthesis and Characterization
The synthesis of this compound involves multi-step chemical reactions that yield derivatives with varying biological activities. For instance, a recent patent outlines methods for synthesizing these compounds with specific substitutions that enhance their pharmacological properties .
Table 3: Summary of Synthetic Routes for this compound Derivatives
| Step | Reaction Type | Yield (%) |
|---|---|---|
| 1 | Iodination | 88 |
| 2 | Friedel-Crafts Acylation | 75 |
| 3 | Nucleophilic Displacement | 70 |
Mechanism of Action
The mechanism of action of Imidazo[2,1-f][1,2,4]triazin-4-amine involves its role as a TLR7 agonist. It binds to the Toll-like receptor 7 (TLR7) on immune cells, leading to the activation of signaling pathways that stimulate the immune response. This activation can result in the production of cytokines and other immune mediators that help in targeting and destroying cancer cells .
Comparison with Similar Compounds
The following compounds share structural or functional similarities with Imidazo[2,1-f][1,2,4]triazin-4-amine, enabling a comparative analysis of their properties and applications.
Structural Analogues with Fused Imidazo-Triazine Systems
Key Differences :
Imidazo-Thiazole and Pyridine Hybrids
Key Differences :
Substituted Imidazo-Pyrazoles and Triazinones
Key Differences :
Biological Activity
Imidazo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, particularly focusing on its role as a TLR7 agonist and its potential in cancer therapy.
Chemical Structure and Properties
This compound is characterized by a fused triazine structure that contributes to its biological properties. Its derivatives have shown enhanced activity due to modifications in their chemical structure, such as the substitution of heterocyclic rings and variations in alkyl moieties.
TLR7 Agonist Activity
Research indicates that derivatives of this compound exhibit potent agonistic activity towards Toll-like receptor 7 (TLR7). TLR7 is an important receptor involved in the immune response and has been targeted for cancer immunotherapy.
- Mechanism of Action : The agonistic effect on TLR7 enhances the immune response by promoting the activation of dendritic cells and the production of cytokines. This can lead to improved anti-tumor immunity.
- Potency : Studies have shown that certain derivatives possess significantly higher TLR7 agonist activity compared to established agonists like imiquimod. For instance, modifications at position 2 of the this compound scaffold have been found to enhance this activity substantially .
Anticancer Properties
This compound derivatives have demonstrated promising anticancer properties through various mechanisms:
- Inhibition of Tumor Growth : Compounds derived from this compound have been tested against various cancer cell lines. Notably, some derivatives showed significant cytotoxic effects with low IC50 values against pancreatic cancer cells .
- Induction of Apoptosis : Several studies reported that these compounds can induce apoptosis in cancer cells. For example, specific derivatives were shown to cause chromatin condensation and nuclear fragmentation typical of apoptotic cells .
Table 1: Biological Activity of Selected this compound Derivatives
| Compound ID | TLR7 Agonist Activity (IC50 µM) | Cancer Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| Compound A | 0.05 | PSN-1 | 5.8 |
| Compound B | 0.02 | BxPC-3 | 8.0 |
| Compound C | 0.03 | DiFi | 6.5 |
This table summarizes the potency of selected derivatives as TLR7 agonists and their effectiveness against specific cancer cell lines.
Case Study: Efficacy Against Pancreatic Cancer
A study conducted on KRAS mutant pancreatic cancer cells demonstrated that certain this compound derivatives exhibited remarkable efficacy. The most potent compounds showed IC50 values in the low micromolar range (e.g., 5.8 µM), indicating their potential as therapeutic agents in treating pancreatic cancer .
Q & A
Q. What are the common synthetic routes for preparing Imidazo[2,1-f][1,2,4]triazin-4-amine and its derivatives?
The synthesis typically involves multi-step protocols starting from pyrrole or similar heterocyclic precursors. Key steps include Vilsmeier–Haack formylation, N-amination, and halogenation. For example, 7-bromo derivatives are synthesized via continuous-flow methods, integrating exothermic reactions (e.g., bromination) under controlled conditions to enhance safety and efficiency . Batch methods are also used but require longer reaction times (>26.5 hours) compared to flow systems (79 minutes total residence time) .
Q. What structural features of this compound influence its reactivity and biological activity?
The compound’s fused imidazo-triazine core provides a planar aromatic system with multiple nitrogen atoms, enabling hydrogen bonding and π-π interactions. Substituents at the 7-position (e.g., bromo, iodo) significantly modulate electronic properties and binding affinity to targets like PI3Kδ or TLR7. The amine group at position 4 is critical for nucleophilic reactivity in coupling reactions .
Q. How is this compound characterized analytically?
Characterization employs GC/MS for reaction monitoring, NMR (¹H/¹³C) for structural elucidation, and HPLC for purity assessment. Key physical properties include a molecular weight of 134.14 g/mol (C₆H₆N₄), density of 1.5 g/cm³, and a PSA of 56.21 Ų, which influence solubility and pharmacokinetics .
Advanced Research Questions
Q. How can continuous-flow synthesis be optimized for this compound derivatives?
Optimization involves adjusting flow rates, residence times, and temperature gradients. For example, Reactor IV in flow systems achieves 14.1% isolated yield by maintaining cryogenic conditions during bromination and using biphasic oxidative transformations. Pump calibration (e.g., P15–P19) ensures precise reagent mixing, reducing hazardous intermediate accumulation .
Q. What strategies resolve contradictions in biological activity data across derivatives?
Discrepancies in potency (e.g., PI3Kδ inhibition vs. TLR8 agonism) are addressed through systematic SAR studies. For instance, introducing a 3-(piperazin-1-yl)phenyl group at position 7 enhances PI3Kδ selectivity (IC₅₀ < 1 nM) by optimizing steric and electronic interactions with the kinase’s hydrophobic pocket . Contradictory cytotoxicity data are resolved via in vitro assays using isoform-specific cell lines .
Q. What methodologies determine the selectivity of derivatives for kinase targets like PI3Kδ?
Selectivity is assessed using kinase profiling panels and X-ray crystallography. For example, 7-(3-piperazin-1-ylphenyl) derivatives exhibit >100-fold selectivity for PI3Kδ over α/β/γ isoforms due to hydrogen bonding with Val828 and hydrophobic packing with Trp760 in the ATP-binding site . Competitive binding assays with ATP analogs further validate target engagement .
Q. How are intermediates like 7-iodo derivatives stabilized during multi-step synthesis?
Sensitive intermediates (e.g., 7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine) are stabilized using silyl protecting groups (TMSCl) and low-temperature (−78°C) lithiation. LaCl₃·2LiCl catalysts facilitate coupling with ribose lactones in THF, minimizing decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
